3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
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Overview
Description
3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one can be achieved through various synthetic routes. One common method involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene-catalyzed conditions . This reaction is known for its mild conditions, broad substrate scope, and scalability.
Another method involves the Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by chiral-at-metal Rh(III) complexes . This method offers high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar pyrazolopyridine derivatives suggests that continuous flow processes and catalytic methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
Chiral pyrazolo[3,4-b]pyridin-6-ones: These compounds share the pyrazolopyridine core and exhibit similar chemical properties.
Uniqueness
3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is unique due to its specific cyclobutyl and phenyl substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives.
Properties
CAS No. |
820233-58-7 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-cyclobutyl-4-phenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H15N3O/c20-13-9-12(10-5-2-1-3-6-10)14-15(11-7-4-8-11)18-19-16(14)17-13/h1-3,5-6,9,11H,4,7-8H2,(H2,17,18,19,20) |
InChI Key |
RQGVSKRLRQZGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C3C(=CC(=O)NC3=NN2)C4=CC=CC=C4 |
Origin of Product |
United States |
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